Ethane, 1,2-bis-(2-pyrazinyl)
Description
Ethane, 1,2-bis-(2-pyrazinyl) is an organic compound featuring an ethane backbone with two pyrazine rings attached at the 1,2-positions. Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at opposing positions, conferring unique electronic and steric properties. This compound is characterized by moderate hydrophobicity (logP = 1.052) , making it soluble in both polar and nonpolar solvents.
Properties
CAS No. |
64516-15-0 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(2-pyrazin-2-ylethyl)pyrazine |
InChI |
InChI=1S/C10H10N4/c1(9-7-11-3-5-13-9)2-10-8-12-4-6-14-10/h3-8H,1-2H2 |
InChI Key |
DDDNWWSVGPACCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCC2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis-(2-pyrazinyl) typically involves the reaction of pyrazine with ethylene dibromide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by pyrazinyl groups. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for Ethane, 1,2-bis-(2-pyrazinyl) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,2-bis-(2-pyrazinyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazinyl groups to pyrazolidinyl groups.
Substitution: The compound can participate in substitution reactions where the pyrazinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethane, 1,2-bis-(2-pyrazinyl) with hydrogen peroxide would yield pyrazine N-oxides, while reduction with lithium aluminum hydride would produce pyrazolidinyl derivatives.
Scientific Research Applications
Ethane, 1,2-bis-(2-pyrazinyl) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of advanced materials and as a building block for more complex organic compounds.
Mechanism of Action
The mechanism by which Ethane, 1,2-bis-(2-pyrazinyl) exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
2.5-Bis(2-hydroxyethyl)pyrazine
- Structure : Contains hydroxyethyl groups on the pyrazine ring instead of direct ethane linkage.
- Properties : Hydroxy groups increase hydrophilicity, likely reducing logP compared to Ethane, 1,2-bis-(2-pyrazinyl). This enhances solubility in aqueous media, making it suitable for biological applications .
- Applications : Used in pharmaceutical research for drug delivery systems due to its balanced polarity.
1,2-Bis(5-phenyl-1H-1,2,4-triazol-3-yl)ethane
- Structure : Replaces pyrazine with 1,2,4-triazole rings, which contain three nitrogen atoms.
- Synthesized via condensation of thiocarbohydrazide with diols under microwave irradiation .
- Applications : Explored in medicinal chemistry for antimicrobial and anticancer activities due to triazole’s bioactivity .
2-(6-Methylpyrazin-2-yl)ethan-1-amine
- Structure : Features an amine group attached to a methyl-substituted pyrazine ring.
- Properties : The amine group enhances nucleophilicity, enabling participation in Schiff base formation or coordination chemistry.
- Applications : Investigated in catalysis and as a building block for hybrid drug synthesis .
Structural and Electronic Comparisons
| Compound | Substituents | logP | Key Functional Groups | Applications |
|---|---|---|---|---|
| Ethane, 1,2-bis-(2-pyrazinyl) | Pyrazine | 1.052 | Aromatic N-heterocycles | Ligands, materials science |
| 2,5-Bis(2-hydroxyethyl)pyrazine | Hydroxyethyl-pyrazine | ~0.5* | -OH groups | Drug delivery, solubilization |
| 1,2-Bis(5-phenyltriazol-3-yl)ethane | 1,2,4-Triazole | ~2.0† | Triazole N-atoms | Pharmaceuticals, agrochemicals |
| 2-(6-Methylpyrazin-2-yl)ethan-1-amine | Methylpyrazine + amine | ~0.8‡ | -NH₂ group | Catalysis, bioactive molecules |
*Estimated based on hydroxy group contributions.
†Estimated based on triazole ring hydrophobicity.
‡Estimated based on amine group contributions.
Crystallographic and Steric Considerations
- Ethane derivatives with bulky substituents (e.g., 1,2-bis-(2,4,6-tri-tert-butylphenyl)ethane) exhibit shortened C-C bonds (~1.48–1.53 Å) due to steric strain . Ethane, 1,2-bis-(2-pyrazinyl) may show similar bond shortening, affecting conformational flexibility and packing in solid-state structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
